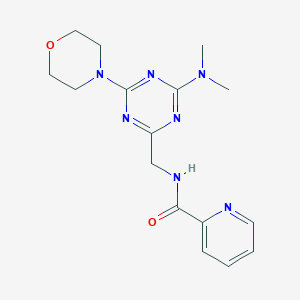

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)picolinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((4-(Dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)picolinamide is a complex organic compound notable for its significant roles in various scientific applications, ranging from synthetic chemistry to medicinal chemistry. Its unique structure, encompassing both triazine and picolinamide moieties, contributes to its distinctive chemical reactivity and bioactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)picolinamide typically involves multi-step reactions, starting from readily available precursors. A common synthetic route involves the reaction of 2-chloromethyl-4-(dimethylamino)-6-morpholino-1,3,5-triazine with picolinamide under controlled conditions, often in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane or acetonitrile at ambient to slightly elevated temperatures, followed by purification steps such as recrystallization or chromatography.

Industrial Production Methods: For industrial-scale production, the process is optimized for cost-efficiency and yield. Continuous flow synthesis methods are often employed, where the reagents are fed through a series of reactors under controlled conditions, minimizing by-products and ensuring consistent quality. Automation and in-line monitoring of reaction parameters enhance the efficiency and scalability of the process.

Análisis De Reacciones Químicas

Types of Reactions: N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)picolinamide undergoes various chemical reactions, including:

Oxidation: : Can be oxidized under controlled conditions to yield N-oxide derivatives.

Reduction: : May undergo reduction reactions, typically under hydrogenation conditions, affecting the triazine ring or the dimethylamino group.

Substitution: : Exhibits reactivity towards nucleophilic substitution due to the electrophilic nature of the triazine ring.

Common Reagents and Conditions

Oxidation: : Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) are commonly used.

Reduction: : Hydrogenation catalysts such as palladium on carbon (Pd/C) are utilized.

Substitution: : Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

Oxidation often leads to the formation of N-oxide derivatives.

Reduction typically yields demethylated or ring-reduced products.

Aplicaciones Científicas De Investigación

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)picolinamide finds applications across multiple scientific domains:

Chemistry: : Used as an intermediate in the synthesis of complex organic molecules.

Biology: : Acts as a probe for studying enzymatic functions and interactions due to its bioactive nature.

Medicine: : Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

Industry: : Utilized in the development of advanced materials and catalytic systems.

Mecanismo De Acción

The compound exerts its effects primarily through interactions with specific molecular targets, including enzymes and receptors. Its mechanism of action often involves:

Inhibition of enzyme activity: : Binding to the active site or allosteric sites of enzymes, leading to altered catalytic activity.

Receptor modulation: : Interaction with cellular receptors, influencing signal transduction pathways and cellular responses. The triazine moiety is particularly significant in mediating these interactions due to its ability to form stable complexes with biological molecules.

Comparación Con Compuestos Similares

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)picolinamide is unique compared to similar compounds due to the combination of the triazine and picolinamide groups, which confer distinct chemical reactivity and biological activity. Similar compounds include:

N-((4-(dimethylamino)-1,3,5-triazin-2-yl)methyl)picolinamide

N-((4-(morpholino)-1,3,5-triazin-2-yl)methyl)picolinamide: These compounds share structural motifs but differ in their substituents and, consequently, their chemical and biological properties.

Actividad Biológica

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)picolinamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in oncology and enzyme inhibition. This article reviews its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a triazine core with various functional groups that enhance its biological interactions. The key structural components include:

- Triazine Ring : Provides a stable framework for biological activity.

- Morpholino Group : Enhances solubility and bioavailability.

- Dimethylamino Group : Imparts potential for interaction with various biological targets.

The molecular formula is C15H21N7O3 with a molecular weight of approximately 347.37 g/mol .

Enzyme Inhibition

Preliminary studies indicate that this compound acts as a potential enzyme inhibitor. It may interfere with critical cellular processes necessary for cancer cell survival and proliferation by binding to specific enzymes or receptors .

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Inhibits key enzymes involved in cancer metabolism. |

| Anticancer Activity | Targets cancer cells by disrupting survival pathways. |

| Neuroprotective Effects | Potential to protect neurons from damage. |

Anticancer Properties

Research has shown that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, demonstrating effectiveness in inhibiting cell growth and inducing apoptosis .

In vitro studies have highlighted its action on the PI3K/Akt signaling pathway, which is crucial for cell proliferation and survival . This pathway's inhibition suggests that the compound could be a valuable candidate for further development in cancer therapy.

Case Study 1: In Vitro Efficacy

A study evaluated the compound's efficacy against several human cancer cell lines, including glioblastoma and pancreatic adenocarcinoma. The results indicated that the compound exhibited IC50 values in the low micromolar range, suggesting potent antiproliferative activity .

Another investigation focused on the mechanism of action of similar morpholino-triazine derivatives. It was found that these compounds could effectively inhibit tumor growth in xenograft models when administered intravenously, reinforcing the potential therapeutic applications of this compound .

Structure-Activity Relationship (SAR)

The unique combination of functional groups in this compound enhances its binding affinity to biological targets compared to simpler analogs. The presence of both triazine and morpholine structures allows for diverse interactions with enzymes and receptors involved in disease processes.

Table 2: Structure-Activity Relationship Overview

| Compound Feature | Biological Activity |

|---|---|

| Triazine Core | Anticancer activity |

| Morpholine Substituent | Increased solubility |

| Dimethylamino Group | Enhanced receptor binding |

Propiedades

IUPAC Name |

N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N7O2/c1-22(2)15-19-13(11-18-14(24)12-5-3-4-6-17-12)20-16(21-15)23-7-9-25-10-8-23/h3-6H,7-11H2,1-2H3,(H,18,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJQZJFVSOJYHHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.